

Spectroscopic Data for **tert-Butyl 4-bromo-2-nitrobenzoate**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 4-bromo-2-nitrobenzoate*

Cat. No.: *B153383*

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This guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl 4-bromo-2-nitrobenzoate**, catering to researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for **tert-Butyl 4-bromo-2-nitrobenzoate**, the following data is predicted based on the analysis of structurally similar compounds, including *tert-butyl 4-bromobenzoate*, *2-nitroaniline*, and *4-bromo-2-nitrotoluene*.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the *tert-butyl* and aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1	d	1H	Ar-H
~ 7.9	dd	1H	Ar-H
~ 7.7	d	1H	Ar-H
~ 1.6	s	9H	-C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl, aromatic, and tert-butyl carbons.

Chemical Shift (δ , ppm)	Assignment
~ 164	C=O (Ester)
~ 148	Ar-C (C-NO ₂)
~ 135	Ar-C
~ 132	Ar-C
~ 128	Ar-C
~ 125	Ar-C (C-Br)
~ 122	Ar-C
~ 83	-C(CH ₃) ₃
~ 28	-C(CH ₃) ₃

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980-2850	Medium	C-H stretch (aliphatic)
~ 1730	Strong	C=O stretch (ester)
~ 1530	Strong	Asymmetric NO ₂ stretch
~ 1350	Strong	Symmetric NO ₂ stretch
~ 1280, 1120	Strong	C-O stretch (ester)
~ 850	Strong	C-H bend (aromatic, para-disubstituted pattern)
Below 1000	Medium	C-Br stretch

The mass spectrum is predicted to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).

m/z	Predicted Identity
302/304	[M] ⁺ (Molecular ion)
246/248	[M - C(CH ₃) ₃] ⁺
200/202	[M - C(CH ₃) ₃ - NO ₂] ⁺
57	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

- Sample Preparation: Dissolve 5-10 mg of purified **tert-Butyl 4-bromo-2-nitrobenzoate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

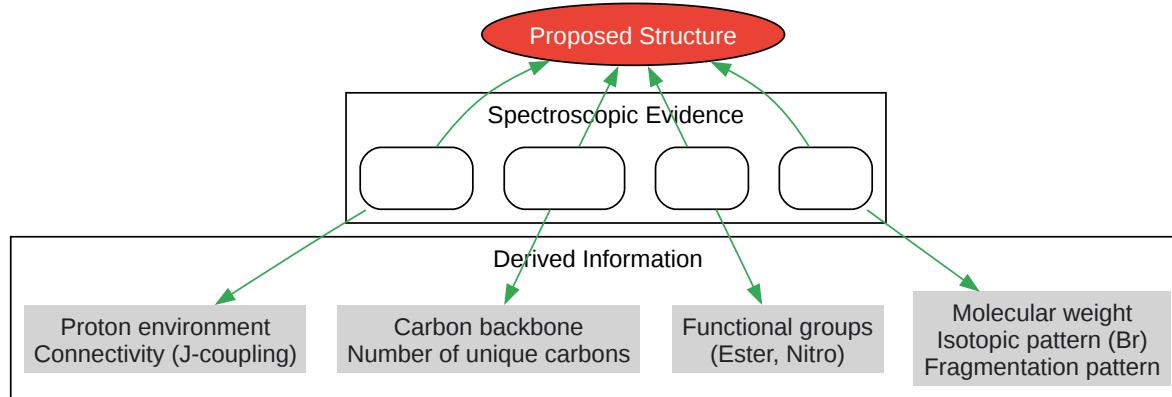
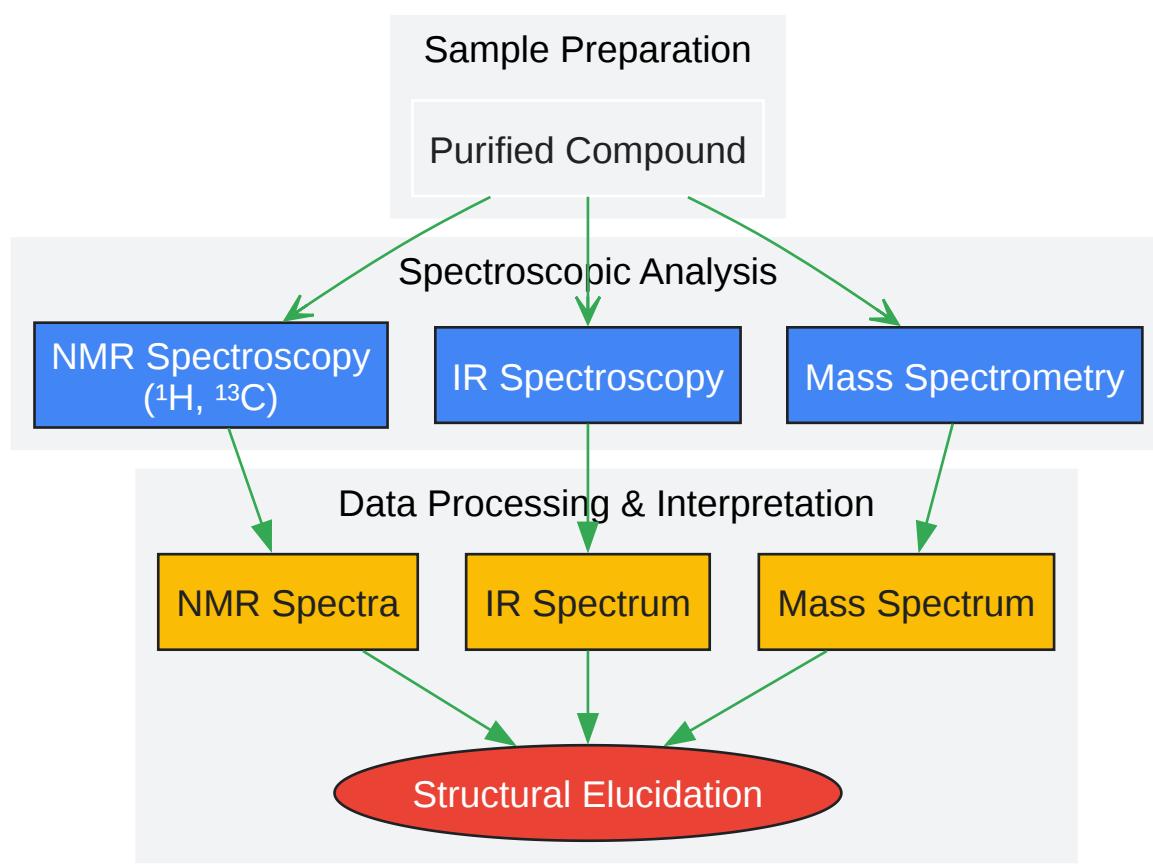
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.[1]

The thin solid film method is a common technique for solid samples.[2]

- Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]
- Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
- Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is a common technique that causes fragmentation, providing structural information.[3] Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.



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